Lenalidomide-CO-PEG2-OH
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Overview
Description
Lenalidomide-CO-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with significant antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-CO-PEG2-OH typically involves the following steps:
Preparation of Lenalidomide Intermediate: The intermediate is synthesized by cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.
PEGylation: The intermediate is then reacted with a PEG derivative under specific conditions to attach the PEG chain.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes:
Reduction of Lenalidomide Intermediate: Using metals such as zinc, iron, aluminum, or manganese in the presence of an organic acid.
Purification: The product is purified to meet pharmaceutical standards, ensuring a purity of more than 99.90% and minimal heavy metal residues.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PEG chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidized Derivatives: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Lenalidomide-CO-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying PEGylation effects.
Biology: Employed in cell culture studies to investigate its immunomodulatory effects.
Mechanism of Action
Lenalidomide-CO-PEG2-OH exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production, regulates T cell co-stimulation, and enhances NK cell-mediated cytotoxicity.
Protein Degradation: Binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific proteins.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Comparison with Similar Compounds
Lenalidomide-CO-PEG2-OH is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another thalidomide analog with improved efficacy and reduced side effects.
Lenalidomide: The base compound without the PEG chain, used widely in hematologic malignancies.
This compound stands out due to its PEGylation, which improves its pharmacokinetic properties and makes it a valuable compound in various scientific and medical applications.
Properties
Molecular Formula |
C18H21N3O6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-hydroxyethoxy)propanamide |
InChI |
InChI=1S/C18H21N3O6/c22-7-9-27-8-6-16(24)19-13-3-1-2-11-12(13)10-21(18(11)26)14-4-5-15(23)20-17(14)25/h1-3,14,22H,4-10H2,(H,19,24)(H,20,23,25) |
InChI Key |
VHWKMVMITLIMHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.